Pyridoxamine dihydrochloride
CAS No.: 524-36-7
Cat. No.: VC20747093
Molecular Formula: C8H14Cl2N2O2
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 524-36-7 |
---|---|
Molecular Formula | C8H14Cl2N2O2 |
Molecular Weight | 241.11 g/mol |
IUPAC Name | 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Standard InChI | InChI=1S/C8H12N2O2.2ClH/c1-5-8(12)7(2-9)6(4-11)3-10-5;;/h3,11-12H,2,4,9H2,1H3;2*1H |
Standard InChI Key | HNWCOANXZNKMLR-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C(=C1O)CN)CO.Cl.Cl |
Canonical SMILES | CC1=NC=C(C(=C1O)CN)CO.Cl.Cl |
Chemical Structure and Properties
Pyridoxamine dihydrochloride is formed by combining pyridoxamine with two molar equivalents of hydrochloric acid, resulting in a stable salt formulation suitable for pharmaceutical applications. The compound contains a pyridine ring with several functional groups that contribute to its biological activity.
Physical and Chemical Characteristics
Table 1: Key Chemical and Physical Properties of Pyridoxamine Dihydrochloride
Property | Value |
---|---|
Chemical Formula | C8H14Cl2N2O2 |
Molecular Weight | 241.11 g/mol |
IUPAC Name | Dihydrogen 4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dichloride |
CAS Number | 5103-96-8 |
Appearance | White to yellow to light brown powder |
Purity (Commercial) | ≥97.5 to ≤102.5% (on dry basis) |
Water Content | ≤10% (Karl Fischer titration) |
The molecular structure features a pyridine core with hydroxyl, hydroxymethyl, and aminomethyl functional groups attached, which are essential for its biological activities and therapeutic effects.
Biological Role and Mechanism of Action
Pyridoxamine dihydrochloride exhibits several biological activities that contribute to its therapeutic potential across various conditions. Understanding these mechanisms provides insight into its clinical applications.
Inhibition of Advanced Glycation End Products
A primary mechanism of action for pyridoxamine dihydrochloride is its ability to inhibit the formation of advanced glycation end products (AGEs). These harmful compounds form when reducing sugars react with amino groups in proteins through a series of reactions known as the Maillard reaction. Pyridoxamine effectively traps pathogenic reactive carbonyl compounds (Amadori reaction products), which are intermediates in AGE formation.
This mechanism is particularly relevant in diabetic complications, where elevated blood glucose leads to increased AGE formation, contributing to tissue damage and disease progression. By inhibiting AGE formation, pyridoxamine dihydrochloride may help delay the progression of diabetic nephropathy to end-stage renal disease.
Antioxidant Properties
Research has demonstrated that pyridoxamine possesses significant antioxidant properties. At physiological pH, it efficiently scavenges various free radicals, particularly the - OCH3 radical, in both aqueous and lipid environments. While its ability to trap - OOH and - OOCH3 radicals is somewhat weaker, it remains physiologically relevant.
This antioxidant activity is especially valuable in conditions characterized by oxidative stress, such as sickle cell disease and diabetic complications, where reactive oxygen species contribute significantly to disease pathology.
Anti-inflammatory and Anti-platelet Effects
Studies have revealed that pyridoxamine dihydrochloride exhibits selective effects on inflammatory cells and platelets. Specifically:
-
It reduces neutrophil degranulation
-
It decreases the surface expression of αMβ2 integrin, a receptor necessary for neutrophil interactions with endothelial cells and platelets
-
It inhibits platelet aggregation and ATP secretion in response to thrombin or collagen-related peptides
These effects collectively contribute to reduced inflammation and thrombotic potential, which could be beneficial in conditions like sickle cell disease where vaso-occlusion and inflammation are central pathological features.
Clinical Applications and Research
Diabetic Nephropathy
Diabetic nephropathy represents the most extensively studied application for pyridoxamine dihydrochloride. This progressive kidney damage resulting from diabetes is a leading cause of end-stage renal disease globally.
Combination Therapy with Acetylcysteine
Pyridoxamine dihydrochloride has been approved for use in combination with acetylcysteine for specific clinical applications:
-
Treatment of diabetic nephropathy, where the combination works by preventing protein excretion in urine and inhibiting AGE formation
-
As an antidote for paracetamol (acetaminophen) poisoning, where the combination helps protect against liver damage
This combination leverages the complementary mechanisms of both compounds to enhance therapeutic efficacy.
Current Status and Availability
Regulatory Status
The regulatory status of pyridoxamine has evolved over time. Historically available as a dietary supplement, in 2009, the US Food and Drug Administration designated pyridoxamine as a pharmaceutical when it became the active ingredient in Pyridorin, a drug designed by Biostratum Inc. for diabetic nephropathy.
Future Research Directions
The promising results from studies on diabetic nephropathy and sickle cell disease suggest several potential research directions for pyridoxamine dihydrochloride:
-
Optimization of dosing regimens for specific patient populations
-
Exploration of additional therapeutic applications based on its AGE inhibition and antioxidant properties
-
Investigation of combination therapies that might enhance its efficacy
-
Long-term safety studies to better characterize its risk profile
-
Mechanistic studies to further elucidate its cellular and molecular effects
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume